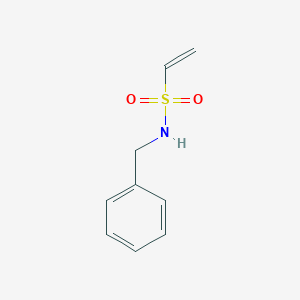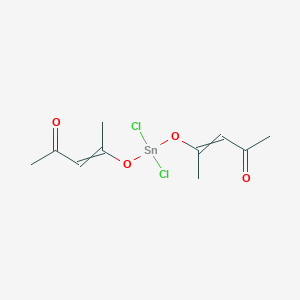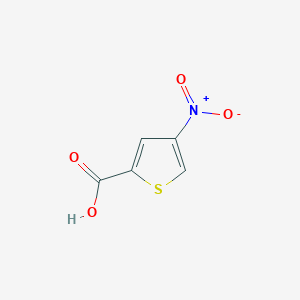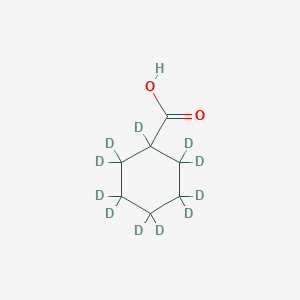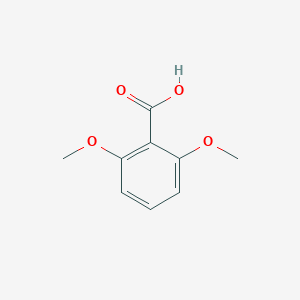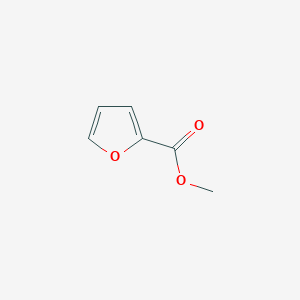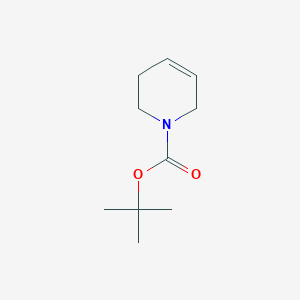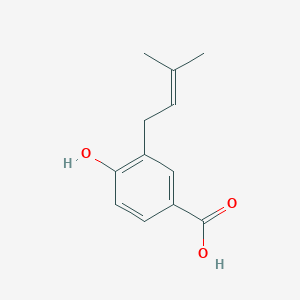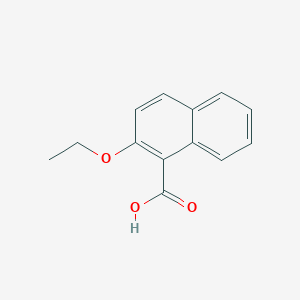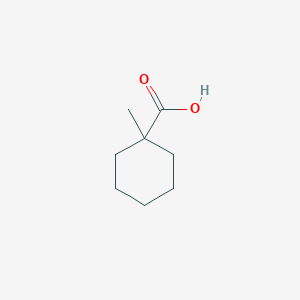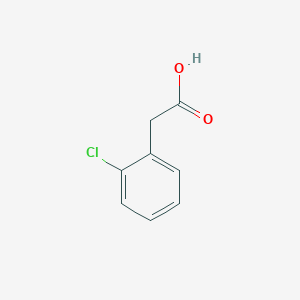
2-Chlorophenylacetic acid
概要
説明
2-Chlorophenylacetic acid (2-CPA) is an organic compound that is widely used in many scientific applications. It is primarily used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. 2-CPA is also used in the study of biochemical and physiological effects, as well as in the development of new drugs and treatments. In
科学的研究の応用
Solubility studies indicate that 2-chlorophenylacetic acid has higher solubility in 2-butanone compared to acetonitrile, toluene, ethylbenzene, cyclohexane, and water. This solubility increases with temperature (Huang & Yang, 2018).
A method has been developed using high-performance liquid chromatography (HPLC) with electrochemical detection for determining trace levels of chlorophenoxy acid herbicides like 2,4-D in ground and drinking water, ensuring compliance with regulatory limits for pesticides (Wintersteiger, Goger, & Krautgartner, 1999).
2,4-D inhibits polyamine biosynthesis in cultured Chinese hamster ovary cells, revealing a potential mechanism for its toxic effects on animal cells (Rivarola & Balegno, 1991).
New Cd(II) carboxylates, potentially including this compound derivatives, show promise for antibacterial, anti-leishmanial, and anti-glycation activities. These compounds may have applications in biological, optoelectronic, and electrical fields (Usman et al., 2020).
Studies suggest that 2,4-D acid and its derivatives do not exhibit genotoxic potential in vitro or in vivo, supporting their lack of carcinogenic potential in mice and rats (Charles et al., 1999).
However, low concentrations of 2,4-D can induce cell transformation and genotoxic effects in mammalian cells, indicating potential hazards to humans (Maire, Rast, Landkocz, & Vasseur, 2007).
Pre-magnetization of Fe-C activated persulfate significantly improves the degradation and dechlorination efficiency of 2,4-D, offering a promising approach for environmental protection and reducing post-treatment costs (Li, Zhou, & Pan, 2018).
Safety and Hazards
生化学分析
Biochemical Properties
It is known that the compound has a melting point of 92-95 °C and a boiling point of 145°C . It is slightly soluble in chloroform, DMSO, and methanol . The acidity constant (pKa) of 2-chlorophenylacetic acid in water has been evaluated .
Molecular Mechanism
It is known that benzylic halides, such as this compound, typically react via an SN1 pathway, via the resonance stabilized carbocation .
特性
IUPAC Name |
2-(2-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJAAIZKRJJZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179194 | |
| Record name | (2-Chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2444-36-2 | |
| Record name | (2-Chlorophenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Chlorophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Chlorophenylacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-chlorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-CHLOROPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BF49L8BR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the solubility characteristics of 2-chlorophenylacetic acid?
A: this compound exhibits varying solubility in different solvents. Research indicates its solubility increases with temperature. At a given temperature, it demonstrates highest solubility in 2-butanone, followed by solvents like acetone, isopropanol, and ethylacetate. Its solubility is considerably lower in water. [] This information is crucial for designing purification and recrystallization processes.
Q2: Can this compound be optically resolved, and what is the significance?
A: Yes, racemic this compound can be resolved into its enantiomers using a chiral resolving agent like O,O'-dibenzoyltartaric acid (DBTA) in the presence of copper(II) acetate. [] This resolution is significant because many pharmaceutical applications require single enantiomers of chiral molecules to ensure optimal efficacy and minimize potential side effects.
Q3: How is this compound utilized in the synthesis of pharmaceuticals?
A: this compound serves as a key building block in synthesizing various pharmaceutical compounds. For example, it is used in the production of Clopidogrel analogs, which are known for their anti-platelet aggregation activities. [] Additionally, it plays a crucial role in the multistep synthesis of Vadimezan, a tumor vascular disrupting agent. []
Q4: Are there alternative synthetic routes for incorporating the 2-chlorophenyl acetyl moiety into target molecules?
A: While direct esterification or amidation of this compound is commonly used [], alternative strategies can be employed. One approach involves first incorporating a readily modifiable group, like a halogen, into the target molecule. This group can then be substituted with the 2-chlorophenyl acetyl moiety through reactions like the Ullmann reaction, as seen in the synthesis of Azoxystrobin (Amistar). [] This approach provides flexibility and can be advantageous in specific synthetic scenarios.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

